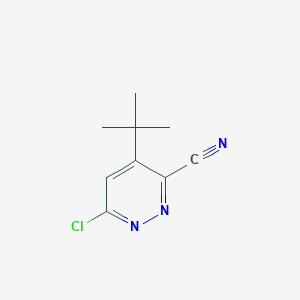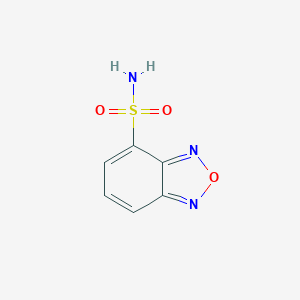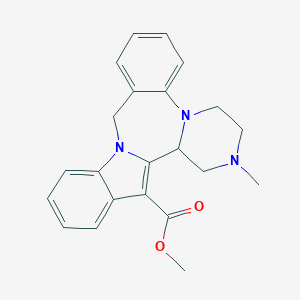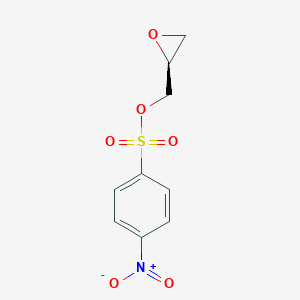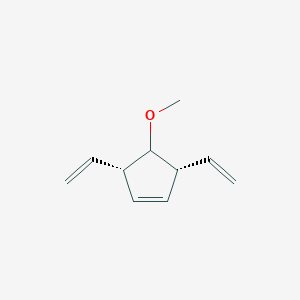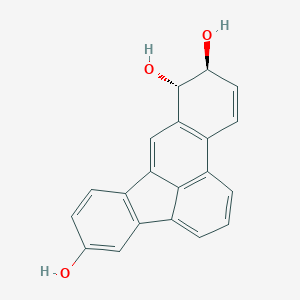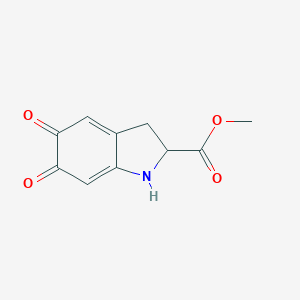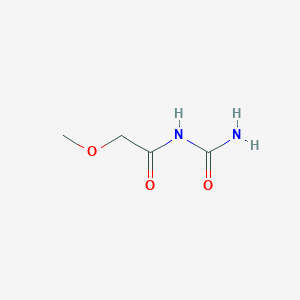
Methoxyacetylcarbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetylcarbamide (MAC) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MAC is a white crystalline powder that is soluble in water and ethanol. It is also known as N-methoxy-N-methylacetamide and is commonly used as a solvent and a reagent in various chemical reactions.
Scientific Research Applications
MAC has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MAC has been shown to have antitumor, anti-inflammatory, and antiviral properties. MAC has also been studied as a potential drug delivery system due to its solubility and stability in water. In the agrochemical industry, MAC has been used as a pesticide and a plant growth regulator. In materials science, MAC has been used as a solvent and a reagent in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of MAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation and pain. MAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties.
Biochemical and Physiological Effects
MAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MAC has antitumor and anti-inflammatory properties. MAC has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In vivo studies have shown that MAC has analgesic and antipyretic effects. MAC has also been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MAC has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. MAC is also readily available and relatively inexpensive. However, MAC has some limitations, such as its potential toxicity and limited solubility in organic solvents.
Future Directions
There are several future directions for the study of MAC. One potential direction is the development of MAC-based drug delivery systems. MAC has been shown to have good solubility and stability in water, which makes it a potential candidate for drug delivery. Another potential direction is the study of the mechanism of action of MAC. The exact mechanism of action of MAC is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the development of new synthetic routes for MAC could lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of MAC involves the reaction of N-methylacetamide with methanol in the presence of a catalyst. This process results in the formation of MAC and water as by-products. The reaction can be carried out under mild conditions and yields high purity MAC.
properties
CAS RN |
118122-19-3 |
|---|---|
Product Name |
Methoxyacetylcarbamide |
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-carbamoyl-2-methoxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI Key |
ZRSZWSTXAIJCAI-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC(=O)N |
Canonical SMILES |
COCC(=O)NC(=O)N |
Other CAS RN |
118122-19-3 |
synonyms |
methoxyacetylcarbamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



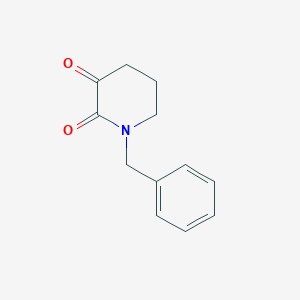
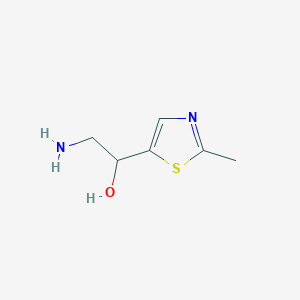
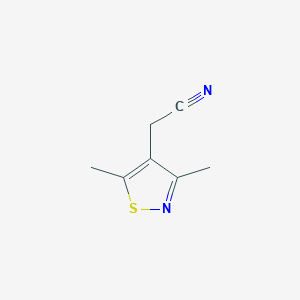
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
